N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
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Properties
Molecular Formula |
C22H18N6O3S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H18N6O3S/c1-15-7-8-17(13-19(15)28(30)31)24-20(29)14-32-22-26-25-21(16-9-11-23-12-10-16)27(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,24,29) |
InChI Key |
GGNFAEKGMDJNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, commonly referred to as compound 332376-18-8, is a synthetic organic compound that incorporates a triazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N6O3S. Its structure features a triazole ring linked to a thioacetamide group, which is essential for its biological activity. The presence of the nitrophenyl group enhances its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the significant antibacterial properties of triazole derivatives. The compound's activity was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 2 µg/mL | |
| Staphylococcus aureus | 1 µg/mL | |
| Pseudomonas aeruginosa | 5 µg/mL | |
| Mycobacterium smegmatis | 0.5 µg/mL |
The compound exhibited potent antibacterial activity, particularly against Mycobacterium smegmatis, with an MIC of 0.5 µg/mL, indicating its potential as an effective antibacterial agent.
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives suggests that modifications to the triazole ring and substituents can significantly influence their biological activity. The introduction of various aryl groups at specific positions on the triazole ring has been shown to enhance antibacterial efficacy.
Key Findings:
- Aryl Substituents : Compounds with electron-withdrawing groups showed improved activity against resistant strains.
- Thio Group : The presence of the thioacetamide moiety is crucial for maintaining antibacterial potency.
- Nitro Group : The nitro substituent enhances lipophilicity and improves membrane permeability, facilitating better bacterial cell penetration.
Case Studies
In a comparative study involving several triazole derivatives, this compound was found to outperform many standard antibiotics in terms of potency against specific bacterial strains.
Example Study:
A study conducted by Mohammed et al. (2019) evaluated the efficacy of various triazole compounds against drug-resistant Mycobacterium tuberculosis strains. The results indicated that this compound exhibited comparable or superior activity to traditional treatments such as isoniazid and rifampicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
